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molecular formula C12H21NO3 B153180 Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-27-8

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B153180
M. Wt: 227.3 g/mol
InChI Key: YVHPBSHIEPPQDC-UHFFFAOYSA-N
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Patent
US08445674B2

Procedure details

Trifluoroacetic acid (125 mg, 1.1 mmol) was added at 0° C. to a solution of 2-oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (U.S. Pat. No. 7,105,507 B2; 50 mg, 0.22 mmol) in dichloromethane, then after 1 h the reaction mixture was concentrated to afford the title compound (83 mg), which contained approximately one additional equivalent of trifluoroacetic acid. Colorless oil, 1H-NMR (300 MHz, DMSO-d6): 8.4 (br. s, 2H), 4.32 (s, 4H), 3.05-2.95 (m, 4H), 1.95-1.9 (m, 4H).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C(OC([N:15]1[CH2:23][CH2:22][C:18]2([CH2:21][O:20][CH2:19]2)[CH2:17][CH2:16]1)=O)(C)(C)C>>[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH2:19]1[C:18]2([CH2:22][CH2:23][NH:15][CH2:16][CH2:17]2)[CH2:21][O:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(COC2)CC1
Step Two
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
50 mg, 0.22 mmol) in dichloromethane, then after 1 h the reaction mixture was concentrated
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C1OCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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